Thalmine

Description

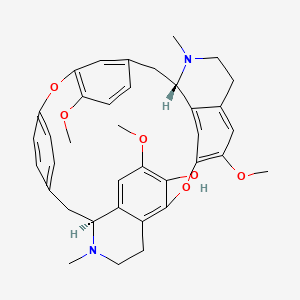

Structure

3D Structure

Properties

CAS No. |

7682-65-7 |

|---|---|

Molecular Formula |

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(12S,25S)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30-/m0/s1 |

InChI Key |

CASHVZNATRNXDE-KYJUHHDHSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Thiamine

Disclaimer: The initial query for "Thalmine" yielded no results for a compound with that specific name in chemical and biological literature. It is highly probable that this is a misspelling of Thiamine (Vitamin B1), a well-documented and essential nutrient. This guide will, therefore, focus on the chemical structure, properties, and biological roles of Thiamine.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Thiamine's chemistry, physical properties, and its critical functions in biological systems.

Chemical Structure and Identification

Thiamine is a water-soluble vitamin of the B complex. Its chemical structure consists of a pyrimidine and a thiazole ring linked by a methylene bridge.[1][2] The thiazole ring contains a quaternary nitrogen and a phosphorylatable hydroxyethyl side chain.[3]

IUPAC Name: 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol[1]

Molecular Formula: C₁₂H₁₇N₄OS⁺[1]

CAS Number: 59-43-8 (for Thiamine)[1]

Physicochemical Properties

Thiamine is a colorless, crystalline solid with a slight characteristic odor.[4] It is stable in acidic solutions but unstable in alkaline conditions and is susceptible to degradation by heat.[5][6] For stability in supplements and medications, it is often used in its salt forms, such as thiamine hydrochloride and thiamine mononitrate.[3]

The following table summarizes the key physicochemical properties of Thiamine and its common salt forms.

| Property | Value | Source(s) |

| Molecular Weight | 265.36 g/mol (Thiamine cation) | [1] |

| 300.81 g/mol (Thiamine chloride) | [7] | |

| 337.27 g/mol (Thiamine hydrochloride) | [8] | |

| Melting Point | Decomposes at ~248-250 °C | [7][8][9] |

| Solubility | Water: Very soluble (1 g/mL) | [8][10] |

| Methanol: Very soluble | [10] | |

| Ethanol (95%): 1 g/100 mL | [7][10] | |

| Glycerol: 1 g/18 mL | [7][10] | |

| Propylene Glycol: Soluble | [7][10] | |

| Ether, Benzene, Chloroform, Hexane: Practically insoluble | [7][10] | |

| pKa | ~4.8 (pyrimidine N1 nitrogen), ~9.2-9.3 (thiazole nitrogen), 11.6 (thiol form after ring opening) | [2] |

| Vapor Pressure | 1.8 x 10⁻¹⁰ mm Hg at 25 °C | [4] |

Spectral Data

Spectroscopic methods are crucial for the identification and quantification of Thiamine.

-

UV-Vis Spectroscopy: Thiamine exhibits characteristic UV absorbance. At a pH ≤ 5.5, it shows a single absorbance peak at approximately 245 nm. At a pH ≥ 7, this peak splits into two, at around 235 nm and 267 nm, due to the deprotonation of a pyrimidine nitrogen.[2]

-

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of Thiamine and studying its reaction mechanisms. The proton on the C2 position of the thiazolium ring is notably acidic and its exchange can be monitored by ¹H NMR.[11][12]

-

Mass Spectrometry: Mass spectrometry, particularly LC-MS/MS, is a highly sensitive and specific method for the quantification of Thiamine and its phosphate derivatives in biological samples and pharmaceutical formulations.[13][14][15][16][17] Common parent and daughter ion transitions are used for identification and quantification.[13][16][17]

Biological Role and Signaling Pathways

The biologically active form of Thiamine is Thiamine Pyrophosphate (TPP) , also known as Thiamine Diphosphate (TDP). TPP is synthesized from Thiamine in the cytosol and is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[9][18]

Thiamine Pyrophosphate (TPP) Biosynthesis

The biosynthesis of TPP is a multi-step process involving the separate synthesis of the pyrimidine and thiazole moieties, which are then coupled and phosphorylated.[19][20][21]

Caption: Prokaryotic biosynthesis pathway of Thiamine Pyrophosphate (TPP).

Role in Central Metabolism

TPP is a critical cofactor for several dehydrogenase enzyme complexes in central metabolic pathways.[9][22][23]

Caption: Role of TPP as a cofactor in key metabolic pathways.

Thiamine Transport

Thiamine is transported into cells via specific transporter proteins. In humans, the main transporters are SLC19A2 (ThTr1) and SLC19A3 (ThTr2).[24][25][26][27] Mutations in these transporters can lead to thiamine deficiency disorders.[25][26] The transport is a carrier-mediated process.[28]

Caption: Simplified workflow of Thiamine transport across the cell membrane.

Experimental Protocols

Spectrophotometric Determination of Thiamine in Pharmaceutical Preparations

This method is based on the oxidation of Thiamine to thiochrome, which is a fluorescent compound, or the formation of a colored complex. A simpler method involves the precipitation of sulfur as barium sulfate and its spectrophotometric measurement.[29] Another approach uses a diazotization reaction to form a colored azo dye.[30]

Principle: The sulfur in the thiamine molecule is oxidized to sulfate, which is then precipitated as barium sulfate. The turbidity of the resulting suspension is measured spectrophotometrically.[29]

Apparatus:

-

UV-Vis Spectrophotometer

-

Calibrated flasks and pipettes

-

Whatman No. 1 filter paper

Reagents:

-

Deionized water

-

Sodium hydroxide solution

-

Hydrogen peroxide solution

-

Barium chloride solution

-

Hydrochloric acid

Procedure (based on Al-Ahmary, 2014): [29]

-

Sample Preparation: Weigh and powder ten tablets. Dissolve an amount of powder equivalent to 20 mg of thiamine in 100 mL of deionized water. Filter the solution and dilute to 1000 mL with deionized water.

-

Oxidation: To a suitable aliquot of the sample solution, add 5 mL of sodium hydroxide solution and 5 mL of hydrogen peroxide to oxidize the thiamine and produce sulfate.

-

Precipitation: Acidify the solution and add barium chloride to precipitate the sulfate as barium sulfate.

-

Measurement: Measure the absorbance of the suspension at 420 nm against a reagent blank.

-

Quantification: Determine the concentration of thiamine from a calibration curve prepared with standard thiamine solutions.

Quantification of Thiamine in Biological Fluids by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring thiamine and its phosphate derivatives in samples like whole blood.[13][15][17]

Principle: Thiamine and its phosphorylated forms are extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.[15][17]

Apparatus:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Reagents:

-

Perchloric acid or Trichloroacetic acid for deproteinization

-

Ammonium carbonate or similar volatile buffer for the mobile phase

-

Methanol

-

Thiamine standard solutions

-

Deuterium-labeled thiamine internal standard

Procedure (based on PLOS One, 2015 & NVKC, 2017): [15][17]

-

Sample Preparation: Mix whole blood with an internal standard solution containing deuterium-labeled thiamine. Deproteinize the sample by adding perchloric or trichloroacetic acid. Centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto a reversed-phase C18 column. Use an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., methanol).

-

Mass Spectrometric Detection: Operate the ESI source in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for thiamine and its internal standard.

-

Quantification: Calculate the concentration of thiamine in the sample by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Conclusion

Thiamine is a vital micronutrient with a well-defined chemical structure and a critical role in cellular metabolism. This guide provides a foundational understanding of its chemical and physical properties, its biological functions, and the experimental methods used for its analysis. The detailed information and protocols presented here are intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and physical properties of thiamin | PPSX [slideshare.net]

- 4. agustogroup.com [agustogroup.com]

- 5. Thiamine - Wikipedia [en.wikipedia.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]

- 9. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 10. チアミン 塩酸塩 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 16. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, benfotiamine and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. nvkc.nl [nvkc.nl]

- 18. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 19. Biosynthesis of Thiamin Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 23. qualialife.com [qualialife.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Cell biology of the human thiamine transporter-1 (hTHTR1). Intracellular trafficking and membrane targeting mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. researchgate.net [researchgate.net]

- 28. journals.physiology.org [journals.physiology.org]

- 29. scispace.com [scispace.com]

- 30. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to Thiamine (Vitamin B1): Discovery, Natural Sources, and Core Metabolic Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiamine, also known as vitamin B1. The initial query for "thalmine" is addressed here as its likely intended subject, thiamine, based on extensive scientific literature. This document details its historical discovery, delineates its prevalence in natural sources with quantitative data, and provides an in-depth look at its critical role in cellular metabolism. The guide includes detailed experimental protocols for thiamine analysis and visual representations of its action in key biochemical pathways.

Discovery of Thiamine

The discovery of thiamine is intrinsically linked to the study of the nutritional deficiency disease, beriberi. For centuries, beriberi was a significant cause of mortality, particularly in regions where polished white rice was a dietary staple.

In the 1890s, Christiaan Eijkman, a Dutch physician and pathologist in the Dutch East Indies, observed that chickens fed a diet of polished rice developed symptoms similar to beriberi, while those fed unpolished rice did not. He hypothesized that an unknown substance in the rice bran was essential for preventing the disease. This marked a pivotal moment in the history of nutritional science, leading to the concept of vitamins.

Subsequent research by Gerrit Grijns confirmed Eijkman's findings and further solidified the idea of "essential food factors." In 1911, the Polish biochemist Casimir Funk isolated a substance from rice bran that he believed was the anti-beriberi factor. He named it "vitamine" (a portmanteau of "vital amine") because he thought it was an amine essential for life. This term was later shortened to "vitamin."

The final isolation and crystallization of thiamine were achieved by the Dutch chemists Barend Coenraad Petrus Jansen and Willem Frederik Donath in 1926. Its chemical structure was elucidated, and the compound was synthesized by Robert R. Williams in 1936.

Natural Sources of Thiamine

Thiamine is synthesized by various plants, bacteria, and fungi. Animals and humans must obtain it from their diet. The biologically active form of thiamine is thiamine pyrophosphate (TPP), which is formed in the body through phosphorylation of thiamine.

Thiamine is found in a wide variety of foods. The concentration of thiamine in these sources can vary depending on factors such as the specific cultivar, growing conditions, and processing methods. Heating and processing of foods can lead to a significant reduction in their thiamine content.[1]

Quantitative Data of Thiamine in Natural Sources

The following table summarizes the thiamine content in a selection of natural sources. The data is presented in milligrams (mg) per 100 grams (g) of the food item.

| Food Source | Thiamine Content (mg/100g) |

| Grains and Legumes | |

| Brown Rice, cooked | 0.1 |

| Whole Wheat Flour | 0.49 |

| Lentils, cooked | 0.17 |

| Black Beans, cooked | 0.24 |

| Green Peas, cooked | 0.28 |

| Meat and Fish | |

| Pork, lean, cooked | 0.73 |

| Salmon, cooked | 0.21 |

| Beef, liver, cooked | 0.22 |

| Nuts and Seeds | |

| Sunflower Seeds, dried | 1.48 |

| Macadamia Nuts, raw | 1.2 |

| Pistachio Nuts, raw | 0.87 |

| Vegetables | |

| Asparagus, cooked | 0.16 |

| Brussels Sprouts, cooked | 0.1 |

Data compiled from various food composition databases.

Experimental Protocols

The analysis of thiamine in various matrices is crucial for nutritional assessment, food quality control, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of thiamine and its phosphate esters.

Protocol for Thiamine Extraction and Quantification in Food Samples using HPLC

This protocol outlines a general procedure for the determination of total thiamine in food samples. The method involves acid hydrolysis to release bound thiamine, enzymatic dephosphorylation to convert thiamine phosphates to free thiamine, and subsequent quantification by HPLC with fluorescence detection after pre-column derivatization to thiochrome.

1. Sample Preparation and Extraction:

-

Homogenize a known weight (e.g., 5 g) of the food sample.

-

Add 50 mL of 0.1 M hydrochloric acid (HCl) and mix thoroughly.

-

Heat the mixture in a water bath at 100°C for 30 minutes with occasional shaking to hydrolyze thiamine-protein complexes.

-

Cool the mixture to room temperature and adjust the pH to 4.5 with 2.5 M sodium acetate.

-

Add 5 mL of a 10% solution of a suitable enzyme preparation (e.g., Taka-Diastase or acid phosphatase) to dephosphorylate thiamine esters.

-

Incubate the mixture at 37°C for 12-16 hours (overnight).

-

Stop the enzymatic reaction by adding 5 mL of 50% trichloroacetic acid (TCA) to precipitate proteins.

-

Bring the total volume to 100 mL with deionized water and filter the solution through a 0.45 µm syringe filter.

2. Thiochrome Derivatization:

-

Take a 1 mL aliquot of the filtered extract.

-

Add 1 mL of 1% potassium ferricyanide in 15% sodium hydroxide (NaOH) to oxidize thiamine to the fluorescent compound thiochrome.

-

Mix vigorously for 15 seconds.

-

Add 2 mL of isobutanol and vortex for 1 minute to extract the thiochrome.

-

Centrifuge to separate the layers and collect the upper isobutanol layer for HPLC analysis.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0) in an isocratic or gradient elution. A common starting point is a 30:70 (v/v) ratio of methanol to buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation wavelength set at 365 nm and emission wavelength at 435 nm.

-

Quantification: Prepare a standard curve using known concentrations of thiamine standard that have undergone the same derivatization procedure. The concentration of thiamine in the sample is determined by comparing its peak area to the standard curve.

Signaling Pathways and Metabolic Roles

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. These enzymes play crucial roles in energy production and the biosynthesis of essential molecules.

Role of Thiamine in the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for the production of NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress, and for the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid synthesis. TPP is a cofactor for the enzyme transketolase, which is a key enzyme in the non-oxidative phase of the PPP.

Caption: Role of TPP-dependent Transketolase in the Pentose Phosphate Pathway.

Role of Thiamine in the Citric Acid Cycle

The citric acid cycle (also known as the Krebs cycle or TCA cycle) is the central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce ATP. TPP is a crucial cofactor for two key enzyme complexes in this pathway: the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA, and the α-ketoglutarate dehydrogenase complex, which catalyzes a key regulatory step within the cycle.

Caption: TPP-dependent enzyme complexes in the Citric Acid Cycle.

Experimental Workflow for Thiamine Analysis

The following diagram illustrates a typical workflow for the analysis of thiamine in a food matrix, from sample preparation to final quantification.

Caption: General workflow for the analysis of thiamine in food samples.

References

The Putative Biosynthesis of Thalmine in Thalictrum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalictrum species are a rich source of pharmaceutically significant benzylisoquinoline alkaloids (BIAs), including the bisbenzylisoquinoline alkaloid thalmine. While the complete biosynthetic pathway of this compound has not been definitively elucidated, extensive research into the biosynthesis of related BIAs provides a robust framework for its putative synthesis. This technical guide outlines the likely biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It summarizes available quantitative data for related alkaloids in Thalictrum, provides detailed experimental protocols for pathway elucidation, and presents visualizations of the proposed biosynthetic pathway and experimental workflows. This document serves as a comprehensive resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutics derived from Thalictrum alkaloids.

Introduction

The genus Thalictrum, belonging to the Ranunculaceae family, is renowned for its production of a wide array of structurally complex and biologically active alkaloids.[1][2] Among these, the bisbenzylisoquinoline alkaloids (BBIAs) are of significant interest due to their diverse pharmacological properties, which include antitumor, antimicrobial, and hypotensive activities.[3] this compound, a prominent BBIA found in several Thalictrum species, exemplifies the intricate chemical architecture of this class of natural products.

Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can facilitate the targeted genetic engineering of Thalictrum species or microbial hosts to enhance the production of this compound or its precursors. Furthermore, a detailed knowledge of the enzymes involved can enable chemoenzymatic synthesis of novel this compound analogs with improved therapeutic profiles. This guide synthesizes the current knowledge on BIA biosynthesis to propose a putative pathway for this compound formation in Thalictrum.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other BIAs, is believed to originate from the aromatic amino acid L-tyrosine.[4][5] The pathway can be conceptually divided into three main stages: the formation of the core benzylisoquinoline skeleton, the diversification of this skeleton to form monomeric units, and the final coupling of these monomers to yield the dimeric structure of this compound.

Formation of the Benzylisoquinoline Core: (S)-Norcoclaurine and (S)-Reticuline

The initial steps of BIA biosynthesis are well-established and involve the condensation of two tyrosine-derived units: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by norcoclaurine synthase (NCS) to yield the central precursor to all BIAs, (S)-norcoclaurine.[6]

Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to produce the key branchpoint intermediate, (S)-reticuline.[7] The enzymes involved in this conversion include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (a cytochrome P450 enzyme), and 4'-O-methyltransferase (4'OMT).[6]

Formation of Aporphine and Benzylisoquinoline Monomers

(S)-Reticuline serves as the substrate for the synthesis of a vast array of BIA subclasses. For the biosynthesis of a bisbenzylisoquinoline alkaloid like this compound, which is composed of two distinct monomeric units (one of which is an aporphine type), (S)-reticuline is channeled into parallel pathways.

-

Aporphine Monomer Formation: The characteristic aporphine scaffold is formed through an intramolecular C-C phenol coupling reaction of (S)-reticuline. This oxidative coupling is catalyzed by cytochrome P450 enzymes belonging to the CYP80G subfamily.[8] For instance, corytuberine synthase, a CYP80G enzyme, converts (S)-reticuline to the aporphine alkaloid (S)-corytuberine.[4] Subsequent modifications by other enzymes would then yield the specific aporphine monomer of this compound.

-

Benzylisoquinoline Monomer Formation: The second monomeric unit of this compound is a more conventional benzylisoquinoline derivative. This would be formed from (S)-reticuline through various modifications such as demethylation or additional hydroxylations, catalyzed by other specific enzymes.

Dimerization to Form this compound

The final and defining step in the biosynthesis of this compound is the oxidative coupling of the two pre-formed monomeric units. This intermolecular C-O phenol coupling is catalyzed by cytochrome P450 enzymes of the CYP80A subfamily.[9][10] For example, berbamunine synthase (CYP80A1) from Berberis stolonifera catalyzes the formation of a C-O bridge between two benzylisoquinoline monomers.[9] A similar CYP80A enzyme is hypothesized to be responsible for the stereospecific coupling of the aporphine and benzylisoquinoline monomers to form this compound.

The proposed biosynthetic pathway is illustrated in the following diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Mechanisms of Action of Bisbenzylisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzylisoquinoline alkaloids (BBIQAs) are a large and structurally diverse class of natural products derived from plants.[1] These compounds are characterized by the presence of two benzylisoquinoline units linked together. For centuries, plants containing BBIQAs have been utilized in traditional medicine, and modern research has begun to unravel the complex pharmacological activities that underpin their therapeutic effects.[2] BBIQAs exhibit a remarkable range of biological properties, including anticancer, neuroprotective, cardiovascular, antimicrobial, and neuromuscular blocking activities.[3][4]

This technical guide provides an in-depth exploration of the core mechanisms of action for several prominent bisbenzylisoquinoline alkaloids. It summarizes key signaling pathways, presents quantitative pharmacological data, details relevant experimental protocols, and provides visual representations of the molecular interactions and processes involved. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of bioactive molecules.

Anticancer Mechanisms of Action

BBIQAs exert potent anticancer effects by modulating a multitude of cellular signaling pathways that are critical for tumor growth, survival, and metastasis.[5][6] Their mechanisms often involve the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of proliferation, angiogenesis, and invasion.[7]

Modulation of Apoptosis and Cell Survival Pathways

A primary anticancer strategy of BBIQAs is the induction of programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is often achieved by targeting key regulatory hubs like NF-κB and PI3K/Akt.

-

Tetrandrine: This alkaloid induces apoptosis in human oral and prostate cancer cells through the activation of caspase-3, -8, and -9.[7] In hepatocellular carcinoma, it triggers apoptosis by activating ROS and inhibiting the pro-survival PI3K/Akt pathway.[8]

-

Berbamine: In multiple myeloma cells, berbamine inhibits the NF-κB signaling pathway.[9] It achieves this by increasing the expression of A20, which in turn leads to the down-regulation of IKKα and phosphorylated IκBα, preventing the nuclear translocation of the p65 subunit.[9][10] This blockade results in the decreased expression of NF-κB downstream targets like cyclin D1, Bcl-xL, and survivin, ultimately promoting apoptosis.[9][10]

-

Dauricine: Dauricine induces apoptosis in colon cancer by suppressing the activation of NF-κB.[11] In lung adenocarcinoma, its effects are mediated by the modulation of oxidative stress through the downregulation of Nrf2 and activation of the apoptotic pathway.[12]

-

Fangchinoline: This compound has been shown to inhibit the PI3K/Akt signaling pathway in osteosarcoma cells.[13] It also suppresses the NF-κB and AP-1 pathways in leukemia and multiple myeloma cells, enhancing TNFα-driven apoptosis.[14] In esophageal cancer, fangchinoline activates both intrinsic apoptosis via the pro-apoptotic protein Noxa and extrinsic apoptosis through Death Receptor 5 (DR5).[15]

-

Phaeanthine: In cervical cancer cells, phaeanthine triggers mitochondria-mediated apoptosis by downregulating the expression of Akt and its phosphorylated form, as well as other anti-apoptotic proteins like Mcl-1 and XIAP.[16]

Diagram 1: Overview of BBIQA-mediated anticancer signaling.

Induction of Cell Cycle Arrest

BBIQAs can halt the proliferation of cancer cells by inducing arrest at specific phases of the cell cycle, most commonly the G1 phase.

-

Fangchinoline: In breast cancer cells, fangchinoline induces G1-phase arrest by reducing the expression of key cyclins (D1, D3, and E) and increasing the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27. [25] It also directly inhibits the kinase activities of CDK2, CDK4, and CDK6. [25]

-

Tetrandrine: This alkaloid causes G1 arrest in human colon carcinoma cells, an effect mediated by the inhibition of CDKs and the upregulation of p53 and p21. [19]

-

Berbamine: Treatment of multiple myeloma cells with berbamine leads to G1 arrest, which is consistent with its ability to down-regulate cyclin D1 expression. [26, 28]

Reversal of Multidrug Resistance (MDR)

A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). Several BBIQAs can counteract this resistance.

-

Tetrandrine: Tetrandrine is an effective modulator of P-gp activity. [45] It can reverse MDR in various tumor models, enhancing the efficacy of co-administered chemotherapeutic agents. [19, 45, 46]

Quantitative Data: Anticancer Activity

The cytotoxic effects of BBIQAs are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Alkaloid | Cancer Cell Line | Activity | IC50 / Concentration | Citation |

| Phaeanthine | HeLa (Cervical) | Cytotoxicity | 8.11 ± 0.04 µM | [32] |

| Dauricine | HCT116, SW620 (Colon) | Growth Inhibition | 0-20 µM (effective range) | [9] |

| Dauricine | A549, H1299 (LUAD) | Viability Decrease | Significant at ≥ 5 µM | [22] |

| Fangchinoline | KKU-100 (CCA) | Apoptosis Induction | 10-100 µM (dose-dependent) | [38] |

| Cephaeline | H460, A549 (Lung) | Cell Death Induction | 5-400 nM | [14] |

Neuroprotective Mechanisms of Action

Several BBIQAs can cross the blood-brain barrier and exert significant neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease (AD). [3, 44]

-

Dauricine: In animal models of Alzheimer's disease, dauricine has been shown to prevent the influx of extracellular Ca2+ and inhibit its release from the endoplasmic reticulum. [40] It alleviates cognitive impairment by negatively regulating the Ca2+/Calmodulin (CaM) pathway and its downstream targets, CaMKII and BACE1. [40] This action leads to a decrease in Tau protein hyperphosphorylation and reduced deposition of Aβ plaques. [40]

-

Liensinine, Isoliensinine, and Neferine: These alkaloids from lotus seed embryos also exhibit neuroprotective properties. They can suppress tau hyperphosphorylation by inhibiting the Ca2+-CaM/CaMKII pathway. [3] Furthermore, they exert anti-neuroinflammatory effects by inhibiting microglial activation and suppressing the NF-κB signaling pathway. [3, 44]

Diagram 2: Neuroprotective mechanism of Dauricine in AD.

Cardiovascular and Neuromuscular Effects

BBIQAs demonstrate significant activity in the cardiovascular and peripheral nervous systems, primarily through the modulation of ion channels and neurotransmitter receptors.

Cardiovascular Mechanisms

-

Tetrandrine: Known for its antihypertensive and antiarrhythmic effects, tetrandrine functions as a calcium channel blocker. [7] It inhibits L-type voltage-dependent Ca2+ channels, thereby relaxing vascular smooth muscle. [2, 7] It interacts directly with the benzothiazepine-binding site of the calcium channel receptor complex. [24]

-

Dauricine: This alkaloid possesses antiarrhythmic properties, which have been verified in both experimental models and clinical settings. [7] Its mechanism involves the blockade of transmembrane Na+, K+, and Ca2+ ion currents in cardiac cells. [7]

Neuromuscular Blockade

-

Tubocurarine: As the active component of curare, tubocurarine is a classic non-depolarizing neuromuscular blocking agent. [5, 16] It acts as a competitive antagonist of acetylcholine (ACh) at nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. [1, 5, 11] By blocking these receptors, it prevents depolarization and subsequent muscle contraction, leading to skeletal muscle relaxation and paralysis. [1, 16, 29]

Diagram 3: Neuromuscular blockade by Tubocurarine.

Antimicrobial and Antiviral Mechanisms

Certain BBIQAs have demonstrated potent activity against protozoa, viruses, and bacteria, often through unique mechanisms targeting fundamental cellular processes.

-

Emetine and Cephaeline: These alkaloids are potent inhibitors of eukaryotic protein synthesis. [4, 27] They bind to the 40S ribosomal subunit and inhibit the translocation of peptidyl-tRNA from the acceptor site to the donor site, effectively halting peptide chain elongation. [4, 8, 20] This mechanism is the basis for their use as antiprotozoal agents against amoebiasis. [4, 8] Emetine has also shown antiviral activity against human cytomegalovirus (HCMV) by a mechanism dependent on the ribosomal protein S14 (RPS14) binding to MDM2. [18]

-

Cephaeline: In addition to its shared mechanism with emetine, cephaeline shows potent inhibition of Zika virus (ZIKV) and Ebola virus (EBOV) infections. [14] It inhibits the ZIKV RNA-dependent RNA polymerase (RdRp) and also blocks Ebola virus entry into host cells. [14]

-

Berbamine: Recent studies have shown that berbamine can prevent SARS-CoV-2 infection in human intestinal epithelial cells. [42] The mechanism involves blocking autophagy flux in a manner dependent on the protein BNIP3. [42]

Quantitative Data: Antiviral Activity

| Alkaloid | Virus | Assay / Cell Line | IC50 | Citation |

| Cephaeline | Zika Virus (ZIKV) | RdRp Polymerase Assay | 976 nM | [14] |

| Cephaeline | Ebola Virus (EBOV) | Live Virus Infection / Vero E6 cells | 22.18 nM | [14] |

| Cephaeline | Ebola Virus (EBOV) | VLP Entry / HeLa cells | 3.27 µM | [14] |

Experimental Protocols

The elucidation of the mechanisms described above relies on a variety of standard and advanced molecular and cellular biology techniques. Below are detailed protocols for key experiments frequently cited in the study of BBIQAs.

Diagram 4: Standard experimental workflow for Western Blot.

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect specific proteins in a sample. It separates proteins by size via gel electrophoresis, transfers them to a solid support membrane, and uses specific antibodies to detect the protein of interest. It is essential for confirming the up- or down-regulation of proteins in signaling pathways (e.g., p65, Akt, caspases) following treatment with a BBIQA. [28]

-

Methodology:

-

Cell Lysis: Treat cultured cells with the desired concentration of a BBIQA for a specified time. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and separate them by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Cell Viability (MTT) Assay

-

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This assay is used to determine the cytotoxic effects of BBIQAs and calculate IC50 values. [28]

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the BBIQA and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader, typically at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This is a standard method to quantify BBIQA-induced apoptosis. [26]

-

Methodology:

-

Cell Treatment: Treat cells with the BBIQA for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The population of cells can be differentiated as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. The biology and total syntheses of bisbenzylisoquinoline alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Dauricine: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the anticancer potential of bisbenzylisoquinoline alkaloid- phaeanthine and its targeted delivery through a nanocarrier system [ir.niist.res.in:8080]

- 7. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]

- 9. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dauricine Impedes the Tumorigenesis of Lung Adenocarcinoma by Regulating Nrf2 and Reactive Oxygen Species | MDPI [mdpi.com]

- 13. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Biological Activity of Thiamine

Disclaimer: The request specified "Thalmine." However, extensive searches yielded no significant scientific literature for a compound with that name. The following guide pertains to "Thiamine" (Vitamin B1), which is presumed to be the intended subject.

This technical guide provides a comprehensive overview of the in vitro biological activities of thiamine, with a focus on its roles in cellular metabolism, proliferation, and as a potential therapeutic agent. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to Thiamine

Thiamine is an essential water-soluble vitamin (B1) crucial for cellular function. In its biologically active form, thiamine pyrophosphate (TPP), it serves as an indispensable coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] Its role extends beyond a simple metabolic cofactor, influencing signaling pathways, gene expression, and cellular stress responses. In vitro studies have revealed a complex, often dose-dependent, dual role for thiamine, demonstrating both cancer-promoting and anti-proliferative effects.[3][4]

Core Biological Activities and Mechanisms of Action

Thiamine's primary mechanism of action is through its pyrophosphorylated form, TPP, which is a cofactor for critical enzymatic reactions in central metabolism.[1][[“]]

2.1 Coenzymatic Functions in Metabolism: Thiamine diphosphate (TPP) is essential for the function of several key enzymes:

-

Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[2][6]

-

α-Ketoglutarate Dehydrogenase (α-KGDH): A rate-limiting enzyme in the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2]

-

Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which is vital for synthesizing nucleotide precursors (ribose-5-phosphate) and NADPH for reductive biosynthesis and antioxidant defense.[6][7]

-

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): Involved in the catabolism of branched-chain amino acids.[6]

2.2 Anti-proliferative and Cytotoxic Effects: High doses of thiamine have been shown to inhibit proliferation in various cancer cell lines. This effect is often linked to a shift in cellular metabolism from glycolysis back to mitochondrial respiration.

-

In breast cancer (MCF7) and pancreatic cancer (Panc-1) cell lines, high-dose thiamine treatment reduced cell proliferation.[4][8][9]

-

The mechanism involves increased activity of the Pyruvate Dehydrogenase (PDH) complex, leading to reduced lactate production and a decrease in aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells.[8][9]

-

This metabolic shift can lead to the induction of apoptosis, as evidenced by increased caspase-3 activity.[4]

2.3 Antioxidant and Anti-inflammatory Properties: Thiamine exhibits antioxidant properties, likely by interacting with free radicals and hydroperoxides to form derivatives like thiochrome and thiamine disulfide.[10]

-

It can inhibit lipid peroxidation in vitro.[10]

-

The activation of the pentose phosphate pathway via transketolase increases the production of NADPH, which is crucial for regenerating the primary cellular antioxidant, glutathione.[7]

-

Thiamine has also demonstrated anti-inflammatory effects in vitro, although the mechanisms are still under investigation.[11][12]

Quantitative Data Summary

The following table summarizes quantitative data from various in vitro studies on thiamine.

| Cell Line | Assay Type | Endpoint | Concentration / Dose | Observed Effect | Reference(s) |

| Pancreatic (Panc-1) | Proliferation Assay | IC50 | 4.9 mM | Reduced cell proliferation. | [4] |

| Neuroblastoma (SK-N-BE) | Proliferation Assay | IC50 | 5.4 mM | Reduced cell proliferation. | [4] |

| Breast Cancer (MCF7) | Cell Viability (MTT) | Growth | 1 µg/mL | Significant reduction in cell growth. | [8] |

| Breast Cancer (MCF7) | Cell Viability (MTT) | Growth | 2 µg/mL | Up to 63% decrease in cell growth compared to control. | [8][9] |

| Rat Liver TK | Enzyme Inhibition | IC50 | 0.02–0.2 µM (Oxythiamine-DP) | 50% inhibition of Transketolase activity by oxythiamine diphosphate. | [13] |

| Yeast TK | Enzyme Inhibition | Ki | 0.03 µM (Oxythiamine-DP) | Competitive inhibition of Transketolase by oxythiamine diphosphate. | [13] |

Note: Oxythiamine is a thiamine antagonist often used in vitro to study the effects of thiamine deficiency or enzyme inhibition.

Experimental Protocols

Detailed methodologies for key in vitro assays used to assess the biological activity of thiamine are provided below.

4.1 Cell Proliferation and Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a dark blue formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., MCF7, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of thiamine (e.g., 0.125 µg/mL to 2 µg/mL) or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

4.2 Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14]

-

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product measurable by absorbance.

-

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with thiamine as described in the MTT assay protocol. Include positive control wells treated with a lysis buffer to achieve maximum LDH release.

-

Sample Collection: After the incubation period, carefully collect 50 µL of cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated samples to that of the maximum release (lysis) control, after subtracting the background from untreated cells.

-

4.3 Transketolase (TKT) Activity Assay

This enzymatic assay measures the activity of TKT, a key thiamine-dependent enzyme, in cell lysates.

-

Principle: The assay measures the rate of conversion of TKT substrates. A common method monitors the consumption of NADH at 340 nm in a coupled enzymatic reaction.[15] The glyceraldehyde-3-phosphate produced by TKT is converted by triosephosphate isomerase and glycerophosphate dehydrogenase, oxidizing NADH to NAD+.

-

Protocol:

-

Lysate Preparation: Harvest cells, wash with PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), TKT substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate), coupling enzymes (triosephosphate isomerase, α-glycerophosphate dehydrogenase), and NADH.

-

Assay Initiation: Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture in a UV-transparent 96-well plate or cuvette.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer capable of kinetic measurements.

-

Analysis: Calculate the TKT activity based on the rate of NADH consumption, normalized to the amount of protein in the lysate.

-

Visualizations: Pathways and Workflows

5.1 Signaling and Metabolic Pathways

The following diagrams illustrate the central metabolic pathways where thiamine plays a critical role.

Caption: Thiamine's role in central carbon metabolism.

5.2 Experimental Workflow

The diagram below outlines a typical workflow for assessing the cytotoxic effects of thiamine in vitro.

Caption: Workflow for in vitro cytotoxicity screening.

References

- 1. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 4. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Effects of Thiamine on Breast Cancer Cells [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Study of Acute and Chronic Anti-Nociceptive and Anti-Inflammatory Effects of Thiamine in Mice - Iranian Biomedical Journal [ibj.pasteur.ac.ir]

- 13. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Thiamine analysis [thiamine.dnr.cornell.edu]

An In-depth Technical Guide on the Molecular Targets and Binding Sites of Thiamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, also known as vitamin B1, is an essential micronutrient critical for a myriad of physiological processes. Its biologically active form, thiamine diphosphate (ThDP), acts as a vital cofactor for enzymes central to carbohydrate and amino acid metabolism. Beyond its well-established coenzymatic role, thiamine and its derivatives are now recognized for their non-coenzyme functions, including the modulation of signaling pathways and gene expression. This technical guide provides a comprehensive overview of the known molecular targets of thiamine, detailing binding affinities, the architecture of binding sites, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of thiamine biochemistry and the development of novel therapeutics targeting thiamine-dependent pathways.

Molecular Targets of Thiamine

The molecular interactions of thiamine can be broadly categorized into two main types: its function as a coenzyme (primarily in the form of ThDP) and its non-coenzymatic roles where thiamine and its phosphate esters act as signaling molecules.

Coenzyme-Dependent Targets

Thiamine diphosphate is an indispensable cofactor for several key enzymes primarily involved in energy metabolism:

-

Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This process is vital for the synthesis of nucleotide precursors and NADPH.

-

Pyruvate Dehydrogenase Complex (PDHc): Located in the mitochondria, PDHc catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid (Krebs) cycle.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHc): Another key mitochondrial enzyme complex, KGDHc catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA in the Krebs cycle.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDHc): This complex is essential for the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

Non-Coenzyme Targets

Recent research has unveiled several proteins that are allosterically regulated by thiamine and its derivatives, highlighting their role in cellular signaling and regulation:

-

p53: Thiamine and its diphosphate have been shown to modulate the DNA binding activity of the tumor suppressor protein p53, thereby influencing cell cycle progression and apoptosis.[1]

-

Thiamine Transporters (SLC19A2 and SLC19A3): These solute carrier proteins are responsible for the cellular uptake of thiamine. Mutations in these transporters are linked to severe genetic disorders.

-

Poly(ADP-ribose) polymerase (PARP): Thiamine has been suggested to interact with PARP, an enzyme involved in DNA repair and cell death.

Quantitative Analysis of Thiamine Binding

The affinity of thiamine and its derivatives for their molecular targets is a critical determinant of their biological function. The following table summarizes the available quantitative data on these interactions.

| Target | Ligand | Affinity Metric | Value | Organism/System |

| Transketolase (TK) | Thiamine Diphosphate (TPP) | Kd | 113 ± 40 µM (in the absence of Mg2+) | E. coli |

| Transketolase (TK) | Thiamine Diphosphate (TPP) | Kd | 29 µM (at 0.01 mM Mg2+) | E. coli |

| Transketolase (TK) | Thiamine Diphosphate (TPP) | Kd | 8 µM (at 0.1 mM Mg2+) | E. coli |

| Thiamine Transporter 1 (SLC19A2/THTR1) | Thiamine | Kd | ~78.4 µM (at pH 7.5) | Human |

| Thiamine Transporter 1 (SLC19A2/THTR1) | Thiamine | Kd | ~1.2 µM (at pH 6.0) | Human |

| Thiamine Transporter 2 (SLC19A3/THTR2) | Thiamine | Kd | ~153.7 µM (at pH 7.5) | Human |

| Thiamine Transporter 2 (SLC19A3/THTR2) | Thiamine | Kd | ~0.25 µM (at pH 6.0) | Human |

| α-Ketoglutarate Dehydrogenase | Mg-Thiamine-PPi | Km | Decreased in the presence of AMP | - |

| Plasmodium falciparum | N3-pyridyl thiamine (analog) | IC50 | 10-fold lower than oxythiamine | P. falciparum |

Signaling Pathways and Experimental Workflows

Thiamine in Central Energy Metabolism

Thiamine, as ThDP, is central to the catabolism of glucose. The following diagram illustrates the key enzymatic steps in the Krebs cycle where ThDP-dependent enzymes are critical.

References

An important clarification regarding the topic is necessary. The term "Thalmine" is an alkaloid found in plants of the Thalictrum genus, such as Thalictrum minus.[1] However, this compound is relatively obscure in scientific literature. The search results frequently confuse "this compound" with the far more common and extensively studied "Thiamine" (Vitamin B1). Given the user's request for information on "this compound and related alkaloids," this guide will focus on the alkaloids derived from the Thalictrum genus, providing a comprehensive overview of the early research in this area, including the limited information available on this compound itself.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Thalictrum, belonging to the Ranunculaceae family, comprises 120-200 species known for their rich content of benzylisoquinoline-derived alkaloids.[2] These plants have a long history in traditional medicine for treating ailments such as jaundice, rheumatism, and cancer.[2][3] Early scientific investigations into these species unveiled a diverse array of alkaloids with significant biological activities, including antitumor, hypotensive, and antimicrobial properties.[1][3][4] This guide provides a technical overview of the early studies on these compounds, focusing on their isolation, characterization, quantitative data, and biological activities.

Major Alkaloids of Thalictrum Species

Thalictrum species are a prolific source of various classes of alkaloids. The most prominent among these are aporphines, bisbenzylisoquinolines, and protoberberines.[2][3]

Quantitative Data from Early Studies

Early research focused on isolating and quantifying the alkaloidal content from various parts of the Thalictrum plants, primarily the roots and rhizomes. The yields and biological activities of some key alkaloids are summarized below.

| Alkaloid Type | Specific Alkaloid | Plant Source | Plant Part | Yield (% w/w) | Biological Activity Noted | Reference |

| Protoberberine | Berberine | Thalictrum foliolosum | Rhizome | Not specified | Antiprotozoal, Antibacterial, Antifungal, Cytostatic | [1][2][3] |

| Protoberberine | Palmatine | Thalictrum foliolosum | Rhizome | Not specified | Not specified | [2] |

| Aporphine | Magnoflorine | Thalictrum foliolosum | Rhizome | Not specified | Hypotensive | [2] |

| Bisbenzylisoquinoline | Thalicarpine | Thalictrum foliolosum | Rhizome | Not specified | Antineoplastic, Blood pressure depressor | [2] |

| Bisbenzylisoquinoline | Thalidasine | Thalictrum foliolosum | Rhizome | Not specified | Not specified | [2] |

| Aporphine-Benzylisoquinoline | Thalrugosidine | Thalictrum foliolosum | Rhizome | Not specified | Not specified | [2] |

| Unknown | This compound | Thalictrum minus | Aerial Part | Not specified | Cardiovascular antihypertensive agent | [1] |

| Unknown | Thalmidine | Thalictrum minus | Aerial Part | Not specified | Not specified | [1] |

Note: Specific yield percentages from early studies are often not well-documented in modern databases. The focus was primarily on isolation and structural elucidation.

Experimental Protocols

The isolation and characterization of Thalictrum alkaloids in early studies followed established phytochemical methods.

General Alkaloid Extraction and Isolation Protocol

This protocol represents a generalized workflow synthesized from methods described for alkaloid extraction from plant materials.[5][6]

-

Preparation of Plant Material : The plant material (e.g., dried and powdered roots) is collected and processed.

-

Soxhlet Extraction : The powdered material is subjected to continuous extraction in a Soxhlet apparatus using a solvent such as methanol for several hours or cycles.[5]

-

Solvent Evaporation : The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction (Purification) :

-

The crude extract is dissolved in an acidic solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is then filtered to remove non-alkaloidal, acid-insoluble materials.

-

The filtrate is made alkaline (e.g., with NH₄OH) to a high pH. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

-

The alkaloid-rich precipitate is then recovered by filtration or extraction with an immiscible organic solvent like chloroform.

-

-

Chromatographic Separation : The purified alkaloid mixture is subjected to separation techniques like Thin-Layer Chromatography (TLC) or Column Chromatography to isolate individual compounds.

Caption: Generalized workflow for isolating alkaloids from Thalictrum species.

Characterization Methods

Once isolated, the chemical structures of the alkaloids were elucidated using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy : To determine the chromophore system of the molecule.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) : To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Biological Activity and Potential Signaling Pathways

Alkaloids from Thalictrum species exhibit a wide range of pharmacological activities. While detailed signaling pathways were not a primary focus of very early research, the observed effects provide clues to their mechanisms of action.

Hypotensive and Cardiovascular Effects

Several alkaloids, including Magnoflorine and this compound, were reported to have hypotensive or cardiovascular antihypertensive effects.[1][2] The mechanisms for such activity often involve interaction with adrenergic receptors, calcium channels, or the autonomic nervous system.

Antineoplastic and Cytotoxic Activity

Alkaloids like Thalicarpine and Berberine have demonstrated antineoplastic and cytotoxic properties.[1][2] Berberine, for example, is known to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis through mitochondria-dependent pathways.

Caption: Hypothesized cytotoxic mechanisms of the Thalictrum alkaloid Berberine.

Antimicrobial and Antiprotozoal Activity

Berberine has well-documented activity against bacteria, fungi, and protozoa.[1][4] Its mechanism often involves damaging the cell membrane and inhibiting nucleic acid and protein synthesis in the pathogen.

Conclusion

The early investigations into the alkaloids of the Thalictrum genus laid the foundation for modern natural product chemistry and drug discovery. These studies successfully isolated and identified a plethora of bioactive compounds, such as Berberine, Thalicarpine, and the lesser-known this compound. While the initial methodologies were laborious, they revealed the immense therapeutic potential held within these plants. The reported hypotensive, antineoplastic, and antimicrobial activities of these alkaloids continue to make them subjects of interest for contemporary research, with efforts now focused on elucidating their precise molecular mechanisms and developing them into potential therapeutic agents.

References

An In-Depth Technical Guide to the Spectroscopic Identification of Thiamine (Vitamin B1)

Disclaimer: Initial searches for the alkaloid "Thalmine" did not yield specific spectroscopic data (NMR, MS), experimental protocols, or associated signaling pathways. The search results consistently redirected to "Thiamine" (Vitamin B1), a well-documented vitamin. This guide proceeds under the assumption that "this compound" may have been a typographical error for "Thiamine." The following data and protocols pertain exclusively to Thiamine.

Introduction

Thiamine, also known as Vitamin B1, is a crucial water-soluble vitamin that plays a vital role in energy metabolism. It is an essential micronutrient for humans and animals.[1] Structurally, it consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[1] Accurate identification and quantification of thiamine and its phosphorylated derivatives are critical in various fields, including nutrition, clinical diagnostics, and drug development. This guide provides a comprehensive overview of the spectroscopic data (NMR and MS) and experimental methodologies used for the identification and characterization of thiamine.

Spectroscopic Data for Thiamine Identification

The structural elucidation and confirmation of thiamine are heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shift values for thiamine.

Table 1: ¹H NMR Spectroscopic Data for Thiamine

| Proton | Chemical Shift (δ) in ppm |

| H-2' (pyrimidine ring) | 8.07 |

| H-6' (pyrimidine ring) | 9.5 - 9.8 |

| Methylene bridge (-CH₂-) | 5.47 |

| H-2 (thiazole ring) | 10.0 |

| Methyl on thiazole (-CH₃) | 2.50 |

| Methylene on thiazole (-CH₂-CH₂OH) | 3.90 |

| Hydroxyethyl on thiazole (-CH₂-CH₂OH) | 3.20 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for Thiamine

| Carbon | Chemical Shift (δ) in ppm |

| C-2' (pyrimidine) | 164.46 |

| C-4' (pyrimidine) | 171.61 |

| C-5' (pyrimidine) | 107.36 |

| C-6' (pyrimidine) | 145.48 |

| Methyl on pyrimidine (-CH₃) | 26.70 |

| Methylene bridge (-CH₂) | 53.62 |

| C-2 (thiazole) | 156.60 |

| C-4 (thiazole) | 159.61 |

| C-5 (thiazole) | 138.82 |

| Methyl on thiazole (-CH₃) | 13.73 |

| Methylene on thiazole (-CH₂-CH₂OH) | 63.12 |

| Hydroxyethyl on thiazole (-CH₂-CH₂OH) | 31.87 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of a compound, providing its molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data for Thiamine

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| ESI (+) | 265.1 | 144.0, 122.1 |

The parent ion at m/z 265.1 corresponds to the molecular weight of the thiamine cation. The fragment ions at m/z 144.0 and 122.1 are characteristic fragments that can be used for confirmation in tandem MS/MS experiments.[2][3]

Experimental Protocols

The reliable acquisition of spectroscopic data is dependent on robust experimental protocols for sample preparation and analysis.

Sample Preparation and Extraction

A common procedure for extracting thiamine from biological matrices involves the following steps:

-

Homogenization: The sample (e.g., tissue, food) is homogenized in an acidic solution (e.g., trichloroacetic acid) to release thiamine and precipitate proteins.

-

Enzymatic Hydrolysis: For phosphorylated forms of thiamine, treatment with an acid phosphatase is used to convert them to free thiamine.

-

Centrifugation: The mixture is centrifuged to separate the supernatant containing thiamine from the solid debris.

-

Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to clean up the sample and concentrate the analyte.

-

Elution: Thiamine is eluted from the SPE cartridge with an appropriate solvent (e.g., methanol/water mixture).

-

Solvent Evaporation and Reconstitution: The eluate is dried down and reconstituted in a solvent compatible with the analytical instrument.

NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common solvents for thiamine.

-

Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is often used for the separation of thiamine from other components in the sample. A C18 column is a common choice.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2]

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is commonly used for the ionization of thiamine.[3]

-

Analysis: The mass spectrometer can be operated in full scan mode to detect the parent ion or in multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring the transition of the parent ion to its characteristic fragment ions.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of thiamine.

References

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]

- 3. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, benfotiamine and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Therapeutic Potential of Thiamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine, also known as vitamin B1, is an essential micronutrient critical for cellular metabolism and function. Emerging evidence suggests that thiamine and its derivatives, such as benfotiamine, may exert significant therapeutic effects across a spectrum of diseases, including neurodegenerative disorders and cancer. This document provides an in-depth technical overview of the current understanding of thiamine's therapeutic potential, focusing on its mechanisms of action, preclinical and clinical data, and relevant experimental methodologies. It aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Thiamine, in its active form thiamine pyrophosphate (TPP), is a vital cofactor for several key enzymes involved in carbohydrate and energy metabolism, including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), and transketolase (TKT).[1] Deficiencies in thiamine can lead to severe neurological and cardiovascular disorders.[2] Beyond its established role in preventing deficiency syndromes, research has increasingly pointed towards the pharmacological potential of thiamine and its lipophilic derivatives in various pathological conditions. This guide synthesizes the current scientific literature on the therapeutic applications of thiamine, with a particular focus on its roles in neuroprotection and oncology.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the therapeutic effects of thiamine and its derivatives.

Table 1: Effects of Benfotiamine on Cognitive Decline in Mild Cognitive Impairment (MCI) and Mild Alzheimer's Disease (AD)

| Outcome Measure | Benfotiamine Group | Placebo Group | Percentage Difference | p-value | Reference |

| Change in ADAS-Cog Score | 1.39 | 3.26 | 43% lower increase | 0.125 | [3][4] |

| Worsening in CDR Score | - | - | 77% lower | 0.034 | [4][5] |

| Increase in Blood AGE | - | - | Significantly reduced | 0.044 | [4][5] |

| FDG PET Pattern Score | - | - | Treatment effect at 1 year | 0.002 | [4][5] |

| MMSE Score Change (18 months) | +3.2 points | N/A (Open-label) | - | - | [3][6] |

AGE: Advanced Glycation End-products; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CDR: Clinical Dementia Rating; FDG PET: Fluorodeoxyglucose Positron Emission Tomography; MMSE: Mini-Mental State Examination.

Table 2: Preclinical Effects of Benfotiamine in Animal Models of Alzheimer's Disease

| Animal Model | Treatment | Key Findings | Reference |

| APP/PS1 Mice | 8-week oral treatment | Dose-dependently enhanced spatial memory, reduced amyloid plaque numbers, and decreased phosphorylated tau levels. | [7][8] |

| P301S Tauopathy Mice | Chronic dietary treatment | Increased lifespan, improved behavior, reduced glycated tau, and decreased neurofibrillary tangles. | [9][10] |

Table 3: Effects of High-Dose Thiamine on Cancer Cell Lines

| Cell Line | IC50 Value (Thiamine vs. DCA) | Effects on Metabolism and Apoptosis | Reference |

| SK-N-BE and Panc-1 | Lower IC50 for thiamine | Reduced PDH phosphorylation, decreased glucose consumption and lactate production, reduced mitochondrial membrane potential, and increased caspase-3 activity. | [11][12] |

DCA: Dichloroacetate; IC50: Half-maximal inhibitory concentration; PDH: Pyruvate Dehydrogenase.

Key Signaling Pathways

Thiamine's therapeutic effects are mediated through its influence on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Glucose Metabolism and Energy Homeostasis

Thiamine pyrophosphate (TPP) is a critical cofactor for enzymes that bridge glycolysis to the tricarboxylic acid (TCA) cycle and for the pentose phosphate pathway (PPP). In cancer cells, high doses of thiamine can reactivate the pyruvate dehydrogenase (PDH) complex, shifting metabolism from glycolysis towards oxidative phosphorylation.

Caption: Thiamine's role in regulating the Pyruvate Dehydrogenase Complex.

Anti-Inflammatory Signaling

Thiamine has been shown to modulate inflammatory responses by inhibiting the activation of the NF-κB pathway, a key regulator of pro-inflammatory cytokine production.

Caption: Thiamine's inhibition of the NF-κB inflammatory pathway.

Apoptosis Regulation in Thiamine Deficiency

Thiamine deficiency can induce apoptosis through a mitochondria-dependent pathway involving the upregulation of Apoptosis Inducing Factor (AIF) and the activation of caspase-3.

Caption: Apoptosis pathway induced by thiamine deficiency.

Antioxidant and Neuroprotective Pathways

Benfotiamine has been shown to activate the Nrf2/ARE pathway, a key regulator of antioxidant gene expression, contributing to its neuroprotective effects.

Caption: Benfotiamine-mediated activation of the Nrf2/ARE antioxidant pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used in thiamine research.

Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

The ETKAC assay is a functional biomarker of thiamine status.[13] It measures the activity of transketolase in red blood cells, both with and without the addition of exogenous TPP.[14]

Principle: The assay is based on the measurement of the rate of disappearance of ribose-5-phosphate and the formation of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The activity is measured spectrophotometrically by coupling the reaction to the oxidation of NADH.